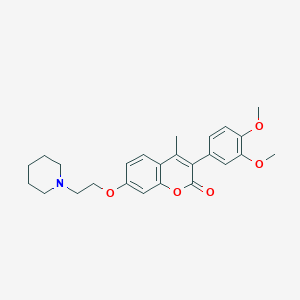

3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one

Description

The compound 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one is a coumarin derivative characterized by:

- A coumarin core (2H-chromen-2-one).

- 3-(3,4-Dimethoxyphenyl) substitution at the 3-position, providing electron-donating methoxy groups.

- Methyl group at the 4-position, influencing planarity and steric effects.

Coumarins are known for diverse biological activities, including acetylcholinesterase (AChE) inhibition, anticancer properties, and modulation of multidrug resistance (MDR) proteins like P-glycoprotein (P-gp) .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-piperidin-1-ylethoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO5/c1-17-20-9-8-19(30-14-13-26-11-5-4-6-12-26)16-22(20)31-25(27)24(17)18-7-10-21(28-2)23(15-18)29-3/h7-10,15-16H,4-6,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZQKDOHTRTIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCCCC3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This can be achieved through a condensation reaction between a suitable phenol derivative and a β-keto ester under acidic conditions.

Introduction of the 3,4-dimethoxyphenyl group: This step involves the use of a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Functionalization at Position 7

The 7-(2-(piperidin-1-yl)ethoxy) side chain is introduced via nucleophilic substitution :

-

A hydroxyl group at position 7 is alkylated with 2-chloroethylpiperidine hydrochloride in the presence of K₂CO₃ and NaI .

-

Example reaction:

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Coumarin core formation | Piperidine, ethanol, reflux | ~90% | |

| 3-Aryl introduction | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–85% | |

| 7-Alkylation | K₂CO₃, NaI, DMF, 60°C | 70–80% |

Reactivity and Stability

-

Demethylation : Methoxy groups (3,4-dimethoxyphenyl) can be cleaved under strong acidic conditions (e.g., BBr₃ in CH₂Cl₂) to yield phenolic derivatives .

-

Piperidine side chain : The tertiary amine can undergo quaternization with alkyl halides or participate in hydrogen bonding interactions in biological systems .

-

Lactone stability : The coumarin lactone ring is stable under neutral conditions but hydrolyzes in strongly basic media .

Structural Insights from Molecular Docking

While not a chemical reaction, molecular docking studies of similar compounds (e.g., 5e and 6e ) reveal:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromenones exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that a related chromenone derivative exhibited cytotoxic effects on multiple cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer), with IC50 values in the low micromolar range .

Neuroprotective Effects

The neuroprotective potential of chromenones has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may help improve cognitive function by increasing acetylcholine levels in the brain.

Case Study : Research on similar compounds has shown that they can protect neuronal cells from oxidative stress and enhance neurogenesis in animal models of neurodegeneration .

Anti-inflammatory Properties

Chromenones have been reported to possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. This property is attributed to their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Case Study : A study highlighted the anti-inflammatory action of a chromenone derivative in a murine model of arthritis, showing reduced swelling and pain .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the inhibition of key enzymes involved in inflammatory pathways or through binding to specific receptors that regulate cell proliferation and apoptosis. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Molecular Comparisons

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that integrates a coumarin core with piperidine and methoxy substituents, enhancing its pharmacological potential.

- Molecular Formula : C₂₄H₃₁N₁O₆

- Molecular Weight : 425.5 g/mol

- CAS Number : 903588-55-6

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances the electron-donating ability, contributing to increased radical scavenging activity. A study demonstrated that similar compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells.

Antimicrobial Activity

Coumarins have been extensively studied for their antimicrobial properties. In vitro assays have shown that this compound exhibits notable antibacterial and antifungal activities. For instance, it has been effective against various strains of bacteria and fungi, with mechanisms involving disruption of microbial cell membranes and inhibition of key metabolic pathways.

Enzyme Inhibition

The compound has demonstrated promising results as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. The IC50 value for AChE inhibition has been reported at low micromolar concentrations, indicating strong inhibitory potential.

Case Studies

-

Study on Neuroprotective Effects :

A study assessed the neuroprotective effects of the compound against hydrogen peroxide-induced cytotoxicity in neuronal cell lines. The results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers compared to untreated controls. -

Antimicrobial Efficacy :

In a comparative study against standard antibiotics, the coumarin derivative showed superior activity against resistant strains of Staphylococcus aureus and Candida albicans. The mechanism was attributed to the compound's ability to interfere with biofilm formation.

Research Findings

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach. First, construct the chromenone core through a Pechmann condensation using resorcinol derivatives and β-ketoesters. Introduce the 3,4-dimethoxyphenyl group via Suzuki coupling or nucleophilic substitution. The piperidinylethoxy side chain is typically added by alkylation of a hydroxyl group at the 7-position using 2-(piperidin-1-yl)ethyl bromide. Optimization involves controlling temperature (60–80°C for coupling reactions), solvent choice (e.g., DMF for polar intermediates), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Purity is enhanced via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the chromenone core).

- IR : Confirms functional groups (C=O stretch ~1700 cm⁻¹ for chromenone, ether C-O stretches ~1250 cm⁻¹).

- X-ray crystallography : Resolves stereochemistry and packing. Use SHELXL for refinement (monoclinic P2₁/c space group common for chromenones). Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for structure solution .

Q. What safety protocols should be followed when handling this compound, based on structural analogs?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine powders.

- Disposal : Follow institutional guidelines for halogenated/organic waste. Neutralize acidic/basic residues before disposal. Structural analogs with nitro or halogen substituents (e.g., 8-nitro derivatives) require additional caution due to potential mutagenicity .

Advanced Research Questions

Q. How can contradictions in biological activity data across substituted chromenones be systematically addressed?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., replacing methoxy with hydroxyl or halogens). Use standardized assays (e.g., MTT for cytotoxicity, enzyme inhibition assays for kinase targets). For example, shows that 3,4-dimethoxy groups enhance lipophilicity but may reduce solubility, affecting bioactivity. Cross-validate results using orthogonal assays (e.g., fluorescence-based binding vs. enzymatic activity) to resolve discrepancies .

Q. What strategies improve aqueous solubility for pharmacological testing of this hydrophobic chromenone?

- Methodological Answer :

- Co-solvents : Use DMSO (<5% v/v) or cyclodextrin inclusion complexes.

- Salt formation : React with HCl or sodium acetate to form water-soluble salts (e.g., protonate the piperidine nitrogen).

- Prodrugs : Introduce phosphate or glycoside groups at the 7-hydroxy position for hydrolysis in vivo.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .

Q. How can computational modeling integrate crystallographic data to predict target interactions?

- Methodological Answer :

- Docking studies : Use SHELX-refined crystal structures (e.g., PDB ID from ) as input for molecular docking (AutoDock Vina). Focus on key residues in binding pockets (e.g., ATP-binding sites for kinase inhibitors).

- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes.

- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with activity data to predict novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.